molecular formula C10H20Si B103039 Hept-1-ynyl-trimethyl-silane CAS No. 15719-56-9

Hept-1-ynyl-trimethyl-silane

Cat. No.: B103039
CAS No.: 15719-56-9
M. Wt: 168.35 g/mol
InChI Key: ZEUUFOPEEQSBDA-UHFFFAOYSA-N
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Description

Hept-1-ynyl-trimethyl-silane is an organosilicon compound with the molecular formula C10H20Si. It is a colorless liquid with a distinct smell and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the family of alkyl silanes and is often utilized as a reagent in organic synthesis .

Scientific Research Applications

Hept-1-ynyl-trimethyl-silane has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions involving active hydrogen atoms in carbonyl compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in various biochemical assays.

    Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a related compound, Trimethoxymethylsilane, indicates that it is a highly flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools .

Preparation Methods

Hept-1-ynyl-trimethyl-silane is typically synthesized by reacting trimethylchlorosilane with 1-heptyne in the presence of copper chloride. The reaction conditions generally involve room temperature or heating, and an inert solvent such as tetrahydrofuran or dimethylformamide is used to dissolve the reactants . This method ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Hept-1-ynyl-trimethyl-silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: this compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

    Addition: It can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include hydrobromic acid, hydrogen iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of hept-1-ynyl-trimethyl-silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property allows the compound to participate in electrophilic addition reactions, where electrophiles bind to the carbon atom γ to the silyl group . The robustness of the silane group makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Hept-1-ynyl-trimethyl-silane can be compared with other similar organosilicon compounds such as:

    Ethynyldiphenylmethylsilane: This compound has a similar structure but with phenyl groups instead of heptyl groups.

    Bis(phenylethynyl)dimethylsilane: Another related compound with phenylethynyl groups.

    Trimethylsilylacetylene: A simpler compound with an acetylene group instead of a heptyne group.

The uniqueness of this compound lies in its specific heptyne group, which provides distinct reactivity and applications compared to other organosilicon compounds.

Properties

IUPAC Name

hept-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUFOPEEQSBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450004
Record name Hept-1-ynyl-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15719-56-9
Record name Hept-1-ynyl-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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